molecular formula C13H16O2 B14787964 (E)-3-(3,4-diethylphenyl)acrylicacid

(E)-3-(3,4-diethylphenyl)acrylicacid

Cat. No.: B14787964
M. Wt: 204.26 g/mol
InChI Key: ZOBAMRZFPJJJHP-UHFFFAOYSA-N
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Description

(E)-3-(3,4-diethylphenyl)acrylic acid is an organic compound that belongs to the class of cinnamic acids This compound is characterized by the presence of a phenyl ring substituted with two ethyl groups at the 3 and 4 positions, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-diethylphenyl)acrylic acid can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction between 3,4-diethylbenzaldehyde and malonic acid in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired acrylic acid derivative.

Industrial Production Methods

Industrial production of (E)-3-(3,4-diethylphenyl)acrylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-diethylphenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(E)-3-(3,4-diethylphenyl)acrylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-diethylphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(3,4-diethylphenyl)acrylic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-(3,4-diethylphenyl)prop-2-enoic acid

InChI

InChI=1S/C13H16O2/c1-3-11-7-5-10(6-8-13(14)15)9-12(11)4-2/h5-9H,3-4H2,1-2H3,(H,14,15)

InChI Key

ZOBAMRZFPJJJHP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C=CC(=O)O)CC

Origin of Product

United States

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